3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfamoyl group, and a bicyclic heptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate, leading to the formation of oxazolones
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the oxazole ring may yield oxazolone derivatives, while substitution reactions can introduce various functional groups to the sulfamoyl moiety.
Scientific Research Applications
3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and sulfamoyl group can form specific interactions with biological macromolecules, leading to modulation of their activity. The compound may also influence cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sulfafurazole: A sulfonamide antibacterial with a similar sulfamoyl group.
Oxaprozin: A nonsteroidal anti-inflammatory drug containing an oxazole ring.
Uniqueness
3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its combination of an oxazole ring, a sulfamoyl group, and a bicyclic heptane structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c1-9-10(2)21-29-18(9)22-30(26,27)12-5-3-11(4-6-12)20-17(23)15-13-7-8-14(28-13)16(15)19(24)25/h3-6,13-16,22H,7-8H2,1-2H3,(H,20,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYDSTRAERNLKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CCC(C3C(=O)O)O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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